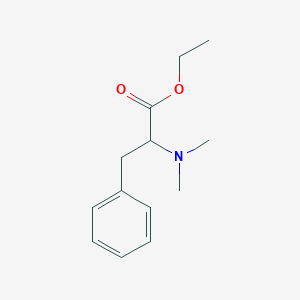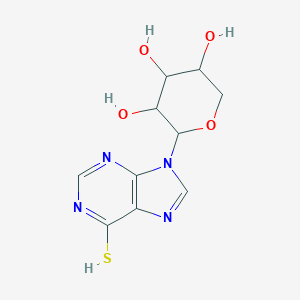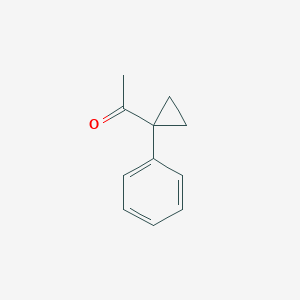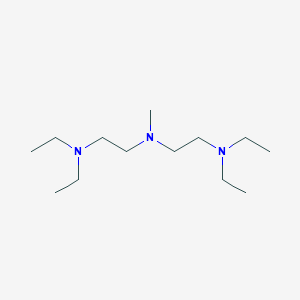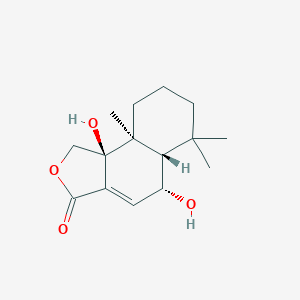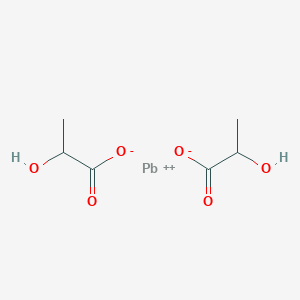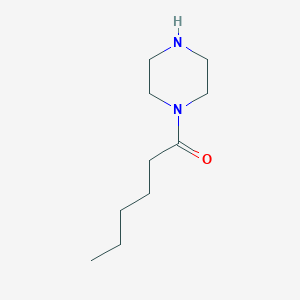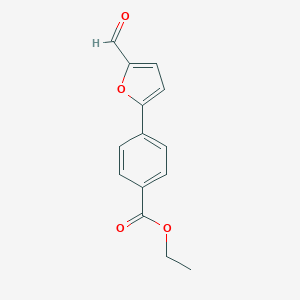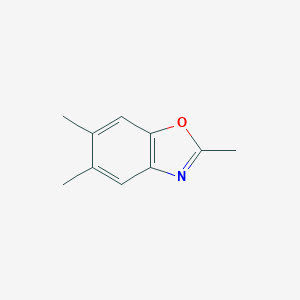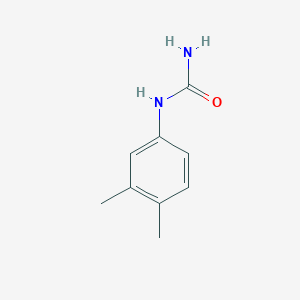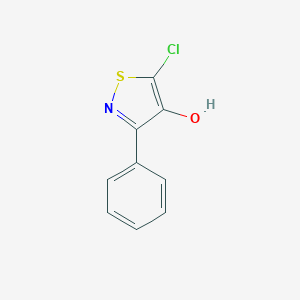
5-Chloro-3-phenyl-1,2-thiazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-phenyl-1,2-thiazol-4-ol, also known as CPT, is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This molecule possesses a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring in CPT makes it a valuable scaffold for the development of novel drugs with a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its availability and ease of synthesis. Additionally, 5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied, and its biological activities are well characterized. However, one limitation of using 5-Chloro-3-phenyl-1,2-thiazol-4-ol in lab experiments is its potential toxicity. Like many compounds with biological activity, 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol. One area of interest is the development of novel drugs based on the 5-Chloro-3-phenyl-1,2-thiazol-4-ol scaffold. Researchers may also investigate the mechanisms of action of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in more detail, in order to better understand its potential therapeutic applications. Additionally, the use of 5-Chloro-3-phenyl-1,2-thiazol-4-ol in combination with other drugs may be explored, in order to enhance its therapeutic effects. Overall, the study of 5-Chloro-3-phenyl-1,2-thiazol-4-ol is likely to continue to be an active area of research in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-Chloro-3-phenyl-1,2-thiazol-4-ol can be achieved through a variety of methods, including the cyclization of 2-aminothiophenol with phenacyl bromide, or the reaction of 2-chloro-3-phenylthiazolium chloride with sodium hydroxide. These methods have been optimized to produce high yields of pure 5-Chloro-3-phenyl-1,2-thiazol-4-ol, making it readily available for further research.
Applications De Recherche Scientifique
5-Chloro-3-phenyl-1,2-thiazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. These activities make 5-Chloro-3-phenyl-1,2-thiazol-4-ol a promising candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
19389-32-3 |
|---|---|
Nom du produit |
5-Chloro-3-phenyl-1,2-thiazol-4-ol |
Formule moléculaire |
C9H6ClNOS |
Poids moléculaire |
211.67 g/mol |
Nom IUPAC |
5-chloro-3-phenyl-1,2-thiazol-4-ol |
InChI |
InChI=1S/C9H6ClNOS/c10-9-8(12)7(11-13-9)6-4-2-1-3-5-6/h1-5,12H |
Clé InChI |
OCQBHHUDBUQVRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NSC(=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
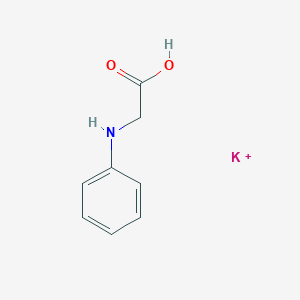
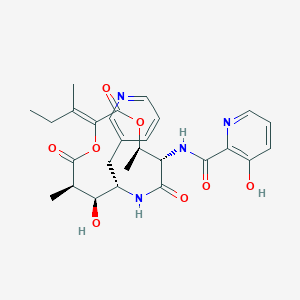
![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
